molecular formula C12H10FNO B6366123 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1111109-68-2

5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366123
CAS RN: 1111109-68-2
M. Wt: 203.21 g/mol
InChI Key: UBTDFYSKXFGQQW-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine (5-FMPH-2-HOPY) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-FMPH-2-HOPY has been found to possess unique properties that make it suitable for various laboratory experiments, such as its ability to act as a substrate for various enzymes.

Scientific Research Applications

5-FMPH-2-HOPY has a wide range of applications in scientific research. It has been used as a substrate for various enzymes, such as cytochrome P450 (CYP450) enzymes and cytochrome b5 (CYB5). It has also been used in the study of the metabolism of drugs and other organic compounds. Additionally, 5-FMPH-2-HOPY has been used in the study of the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

The mechanism of action of 5-FMPH-2-HOPY is not fully understood. However, it is known that it acts as a substrate for various enzymes, such as CYP450 and CYB5. It is believed that these enzymes catalyze the oxidation of the compound, thereby producing various metabolites. These metabolites may then be further metabolized by other enzymes, resulting in the formation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMPH-2-HOPY are not fully understood. However, it is known that it can act as a substrate for various enzymes, such as CYP450 and CYB5. It is believed that these enzymes catalyze the oxidation of the compound, resulting in the formation of various metabolites. These metabolites may then be further metabolized by other enzymes, resulting in the formation of various compounds. Additionally, 5-FMPH-2-HOPY has been found to possess unique properties that make it suitable for various laboratory experiments, such as its ability to act as a substrate for various enzymes.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations associated with using 5-FMPH-2-HOPY in laboratory experiments. One of the major advantages is its high efficiency, with a yield of up to 95%. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research. However, there are some limitations associated with its use. For example, it is not known how the compound will interact with other compounds in a given reaction, and it is not known how it will affect the metabolism of drugs and other organic compounds.

Future Directions

There are several possible future directions for 5-FMPH-2-HOPY. One possible direction is to further explore its use as a substrate for various enzymes. Additionally, further research could be conducted to understand how it interacts with other compounds in a given reaction and how it affects the metabolism of drugs and other organic compounds. Additionally, further research could be conducted to understand the biochemical and physiological effects of 5-FMPH-2-HOPY and its potential applications in drug discovery and development. Finally, further research could be conducted to explore the potential applications of 5-FMPH-2-HOPY in other fields, such as agriculture and food science.

Synthesis Methods

The synthesis of 5-FMPH-2-HOPY is achieved through a series of chemical reactions. First, the pyridine ring is reacted with 2-fluoro-4-methylphenol to form the 5-FMPH-2-HOPY intermediate. This intermediate is then reacted with sodium hydroxide to form the final product. The reaction is typically carried out in anhydrous conditions at a temperature of around 100°C. The reaction is highly efficient, with a yield of up to 95%.

properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-4-10(11(13)6-8)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTDFYSKXFGQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682624
Record name 5-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111109-68-2
Record name 5-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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